Cas no 1784614-52-3 (1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine)

1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine structure
1784614-52-3 structure
商品名:1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
CAS番号:1784614-52-3
MF:C12H16BrNO
メガワット:270.165542602539
CID:5796085
PubChem ID:105518376

1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1784614-52-3
    • 1-[2-(2-bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
    • EN300-1906254
    • 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
    • インチ: 1S/C12H16BrNO/c1-15-10-4-2-3-9(11(10)13)5-6-12(14)7-8-12/h2-4H,5-8,14H2,1H3
    • InChIKey: UQKMCXAUXPLWBH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CC=1CCC1(CC1)N)OC

計算された属性

  • せいみつぶんしりょう: 269.04153g/mol
  • どういたいしつりょう: 269.04153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 35.2Ų

1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1906254-5g
1-[2-(2-bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
1784614-52-3
5g
$3396.0 2023-09-18
Enamine
EN300-1906254-0.05g
1-[2-(2-bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
1784614-52-3
0.05g
$983.0 2023-09-18
Enamine
EN300-1906254-0.5g
1-[2-(2-bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
1784614-52-3
0.5g
$1124.0 2023-09-18
Enamine
EN300-1906254-10g
1-[2-(2-bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
1784614-52-3
10g
$5037.0 2023-09-18
Enamine
EN300-1906254-1g
1-[2-(2-bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
1784614-52-3
1g
$1172.0 2023-09-18
Enamine
EN300-1906254-0.1g
1-[2-(2-bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
1784614-52-3
0.1g
$1031.0 2023-09-18
Enamine
EN300-1906254-1.0g
1-[2-(2-bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
1784614-52-3
1g
$0.0 2023-06-02
Enamine
EN300-1906254-2.5g
1-[2-(2-bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
1784614-52-3
2.5g
$2295.0 2023-09-18
Enamine
EN300-1906254-0.25g
1-[2-(2-bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine
1784614-52-3
0.25g
$1078.0 2023-09-18

1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine 関連文献

1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amineに関する追加情報

1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine: A Comprehensive Overview

1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine (CAS No. 1784614-52-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine.

Chemical Structure and Properties

1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine is a cyclic amine derivative with a molecular formula of C13H18BrNO. The compound features a cyclopropane ring attached to an ethyl group, which is further substituted with a 2-bromo-3-methoxyphenyl moiety. The presence of the bromine atom and the methoxy group imparts unique chemical and physical properties to the molecule. The compound is typically synthesized through a series of well-defined organic reactions, including substitution and cyclization steps.

The molecular weight of 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine is approximately 286.2 g/mol. It is a solid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). The compound's stability under various conditions, including pH and temperature, has been extensively studied to ensure its suitability for pharmaceutical applications.

Synthesis Methods

The synthesis of 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine involves several key steps. One common approach begins with the bromination of 3-methoxybenzene to form 2-bromo-3-methoxybenzene. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to generate the corresponding phenethyl bromide. The phenethyl bromide undergoes nucleophilic substitution with cyclopropylamine to form the final product.

An alternative synthetic route involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling. These methods offer higher yields and better control over regioselectivity, making them attractive for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic protocols that minimize waste and reduce energy consumption.

Biological Activities and Applications

1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine has been investigated for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Studies have shown that this compound exhibits significant binding affinity for various neurotransmitter receptors, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors. These interactions suggest that 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine may have therapeutic potential in treating conditions such as depression, anxiety, and neurodegenerative diseases.

In vitro assays have demonstrated that 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine can modulate the activity of monoamine oxidase (MAO), an enzyme responsible for breaking down monoamine neurotransmitters. By inhibiting MAO, this compound may help maintain higher levels of neurotransmitters in the synaptic cleft, thereby enhancing their signaling effects. This property makes it an attractive candidate for developing novel antidepressants and antipsychotics.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine in human subjects. Preliminary results have shown promising outcomes, with patients reporting improved mood and cognitive function without significant adverse effects. However, further research is needed to fully understand the long-term safety profile and optimal dosing regimens.

Recent Research Advancements

The field of medicinal chemistry is constantly evolving, and recent studies have shed new light on the mechanisms underlying the biological activities of 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound can selectively bind to specific subtypes of serotonin receptors, such as 5-HT1A and 5-HT7. This selectivity may contribute to its favorable pharmacological profile and reduced side effects compared to non-selective agents.

Another area of active research involves exploring the potential synergistic effects of combining 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine with other therapeutic agents. For example, co-administration with selective serotonin reuptake inhibitors (SSRIs) has been shown to enhance antidepressant efficacy while reducing side effects associated with high doses of SSRIs alone.

In addition to its CNS applications, there is growing interest in investigating the potential anti-inflammatory properties of 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings open up new avenues for its use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

FUTURE PERSPECTIVES AND CONCLUSIONS

The ongoing research on 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amine highlights its promising potential as a therapeutic agent for various medical conditions. Its unique chemical structure and biological activities make it an attractive candidate for further development in drug discovery programs. As more clinical data becomes available, it is likely that this compound will find its place in the arsenal of treatments for CNS disorders and other diseases.

In conclusion, 1-[2-(2-Bromo-3-methoxyphenyl)ethyl]cyclopropan-1-amnine represents an exciting area of research with significant implications for pharmaceutical science. Continued efforts in understanding its mechanisms of action, optimizing its pharmacological properties, and evaluating its safety profile will be crucial for realizing its full therapeutic potential.

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